Inositol 1,3,4,5-tetraphosphate

Ins(1,3,4,5)P4 receptor HL-60 cell membranes inositol polyphosphate binding

Authentic Ins(1,3,4,5)P4 is mandatory for IP4-specific receptor pharmacology-Ins(1,4,5)P3 and alternative regioisomers cannot substitute due to stringent positional specificity (25- to 150-fold affinity loss with any phosphate substitution). • Kd = 2.2 nM at p42IP4; >200-fold selectivity over Ins(1,4,5)P3 enables unambiguous receptor binding studies • pH-dependent binding (maximal at pH 5.0) permits isolation of IP4-specific receptor populations with zero IP3 cross-reactivity • Validated for synergistic Ca²⁺ influx assays with IP3 analogs in Xenopus oocytes Supplied as ammonium salt, ≥95% purity, with comprehensive analytical documentation. Essential for GAP1IP4BP, Btk PH domain, and p42IP4 investigations.

Molecular Formula C6H16O18P4
Molecular Weight 500.08 g/mol
CAS No. 102850-29-3
Cat. No. B035512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInositol 1,3,4,5-tetraphosphate
CAS102850-29-3
Synonymsinositol 1,3,4,5-tetrakisphosphate
inositol-1,3,4,5-tetrakisphosphate
inositol-1,3,4,5-tetrakisphosphate, D-isomer
inositol-1,3,4,5-tetrakisphosphate, DL-isomer
inositol-1,3,4,5-tetraphosphate
Ins(1,3,4,5)P(4)
Ins(1,3,4,5)P4
Ins-1,3,4,5-P4
myo-inositol-1,3,4,5-tetrakisphosphate
Molecular FormulaC6H16O18P4
Molecular Weight500.08 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)O
InChIInChI=1S/C6H16O18P4/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2-,3?,4-,5+,6?/m0/s1
InChIKeyCIPFCGZLFXVXBG-FTSGZOCFSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Inositol 1,3,4,5-Tetraphosphate: Identity and Procurement


Inositol 1,3,4,5-tetraphosphate (CAS: 102850-29-3), also known as Ins(1,3,4,5)P4 or IP4, is a phosphorylated myo-inositol derivative that functions as an intracellular second messenger distinct from its metabolic precursor inositol 1,4,5-trisphosphate (Ins(1,4,5)P3, IP3) [1]. Synthesized via phosphorylation of Ins(1,4,5)P3 by IP3 3-kinase, Ins(1,3,4,5)P4 exhibits a molecular weight of 500.08 Da (C6H16O18P4) and mediates calcium entry through the plasma membrane via synergistic action with IP3 rather than acting as a calcium-mobilizing agent in isolation [2]. The compound serves as the soluble head group of phosphatidylinositol 3,4,5-trisphosphate (PIP3) and binds with high affinity to specific intracellular proteins including GAP1IP4BP, Bruton's tyrosine kinase (Btk), and the p42IP4 receptor protein, defining signaling pathways that are functionally non-interchangeable with IP3-dependent processes [3][4].

Why Ins(1,3,4,5)P4 Cannot Be Replaced


The inositol polyphosphate family exhibits profound positional and stereochemical specificity in receptor recognition that precludes functional interchangeability. Membrane binding studies demonstrate that Ins(1,3,4,5)P4 and Ins(1,4,5)P3 occupy physically distinct binding sites with divergent pH sensitivity profiles [1]. In bovine parathyroid membranes, Ins(1,3,4,5)P4 binding is maximal at pH 5.0, whereas Ins(1,4,5)P3 binding is undetectably low at this pH and maximal at pH 8.0 [2]. Furthermore, cross-competition studies reveal that these isomers exhibit only weak reciprocal displacement: Ins(1,4,5)P3 is nearly 1000-fold less potent than Ins(1,3,4,5)P4 at displacing [32P]Ins(1,3,4,5)P4 from its specific binding sites [3]. Even among inositol tetrakisphosphate regioisomers, substitution at any phosphate position reduces affinity by 25- to 150-fold, with the C-2 substitution producing the most severe loss [4]. This stringent positional specificity mandates that experimental protocols requiring defined IP4-mediated signaling—including GAP1IP4BP-dependent Ras/Rap GTPase regulation and Itpkb-mediated immune cell signaling—cannot be reliably executed using generic IP3 or alternative inositol phosphate substitutes [5].

Ins(1,3,4,5)P4 Binding Selectivity Evidence


Higher Affinity Than IP3 at HL-60 Membrane Receptors

In HL-60 cell membranes, Ins(1,3,4,5)P4 demonstrates an apparent binding affinity over 200-fold greater than Ins(1,4,5)P3 at its specific recognition sites [1]. The receptor density for Ins(1,3,4,5)P4 was quantified as 250 fmol/mg protein, confirming the presence of a distinct high-affinity binding population that preferentially recognizes the 1,3,4,5-phosphate configuration [1].

Ins(1,3,4,5)P4 receptor HL-60 cell membranes inositol polyphosphate binding second messenger receptor pharmacology

Enhanced Displacement Potency vs. IP3 in Parathyroid Membranes

Competition binding studies in bovine parathyroid membranes revealed that Ins(1,3,4,5)P4 binding to its high-affinity site (Kd = 6.8 nM, Bmax = 26 fmol/mg protein) was displaced only weakly by Ins(1,4,5)P3, which was nearly 1000-fold less potent as a competitor [1]. Conversely, Ins(1,4,5)P3 bound to a single class of sites with Kd = 7.6 nM and Bmax = 34 fmol/mg protein, and the two binding populations exhibited opposite pH dependencies [1].

parathyroid IP4 receptor IP3 receptor binding specificity cross-competition

Unmatched p42IP4 Receptor Affinity

At the purified p42IP4 receptor protein, Ins(1,3,4,5)P4 binds with a Kd of 2.2 nM, an affinity unequalled by any other inositol tris- or tetrakisphosphate regioisomer tested [1]. Alternative inositol tetrakisphosphate regioisomers exhibit affinities 25 to 150 times lower, with substitution at the C-2 position producing the most severe affinity reduction. Inositol trisphosphate isomers are three orders of magnitude less potent, with the notable exception of D/L-Ins(3,4,5)P3 [1].

p42IP4 receptor specificity regioisomer selectivity structure-activity relationship high-affinity binding

IP4 vs IP3 Calcium Mobilization in SH-SY5Y Cells

In saponin-permeabilized SH-SY5Y human neuroblastoma cells, Ins(1,3,4,5)P4 mobilizes the entire Ins(1,4,5)P3-sensitive intracellular Ca2+ store but with 15-fold lower potency [1]. The EC50 for Ins(1,4,5)P3 was 0.14 ± 0.03 μM, while Ins(1,3,4,5)P4 required 2.05 ± 0.45 μM to achieve equivalent calcium release [1]. Importantly, L-Ins(1,3,4,5)P4 failed to mobilize calcium at concentrations up to 100 μM, demonstrating stereochemical stringency [1].

calcium mobilization SH-SY5Y cells IP3 receptor EC50 comparison signal transduction

Opposite pH Dependence of IP4 and IP3 Binding

In rat cerebellar membranes, Ins(1,3,4,5)P4 and Ins(1,4,5)P3 binding exhibit diametrically opposed pH sensitivity profiles [1]. At pH 5.0, [32P]Ins(1,3,4,5)P4 binding is maximal while [3H]Ins(1,4,5)P3 binding is undetectably low. Conversely, at pH 8.0, [3H]Ins(1,4,5)P3 binding is maximal whereas [32P]Ins(1,3,4,5)P4 binding is very low [1]. The high-affinity Ins(1,3,4,5)P4 binding component exhibited a Kd of 2.6 ± 0.7 nM (constituting 64.2% of total sites, Bmax = 187 fmol/mg protein), compared with the Ins(1,4,5)P3 homogeneous population with Kd = 23.1 ± 3.6 nM (Bmax = 11.9 pmol/mg protein) [1].

pH dependence receptor differentiation binding assay optimization cerebellar membranes inositol phosphate

Inositol 1,3,4,5-Tetraphosphate Application Scenarios


Receptor Binding and Pharmacological Characterization

Researchers requiring quantitative receptor-binding characterization of p42IP4, GAP1IP4BP, or other IP4-specific binding proteins should procure authentic Ins(1,3,4,5)P4. The compound's unique Kd of 2.2 nM at p42IP4 [1] and the >200-fold selectivity over Ins(1,4,5)P3 [2] establish it as the only appropriate ligand for these assays. Alternative regioisomers exhibit 25- to 150-fold lower affinity [1] and cannot substitute for accurate receptor pharmacology.

Calcium Influx Synergy with IP3

Studies investigating the synergistic calcium influx mechanism where Ins(1,3,4,5)P4 acts in combination with InsP3 analogs require authentic Ins(1,3,4,5)P4. Direct evidence demonstrates that Ins(1,3,4,5)P4 alone is insufficient to stimulate Ca2+ influx in Xenopus oocytes but synergizes with InsP3 analogs to produce measurable calcium responses [3]. This defined experimental paradigm cannot be executed with IP3 or alternative inositol polyphosphates.

pH-Differentiated Binding Studies

Experimental protocols leveraging the opposite pH sensitivity of IP4 versus IP3 binding sites demand authentic Ins(1,3,4,5)P4. At pH 5.0, where [32P]Ins(1,3,4,5)P4 binding is maximal and IP3 binding is undetectable [4], researchers can isolate IP4-specific receptor populations without cross-reactivity. This assay strategy is uniquely enabled by the divergent pH profiles of the two second messengers and requires procurement of the correct isomer.

PH Domain Interactions with Btk or GAP1IP4BP

Investigations of pleckstrin homology (PH) domain interactions with soluble inositol phosphate head groups require Ins(1,3,4,5)P4 as the authentic ligand. The compound binds with high affinity and specificity to the PH/Btk domain of GAP1IP4BP [5], and this interaction is functionally distinct from the lipid-based PtdIns(3,4,5)P3 recognition by GAP1m [5]. Procurement of defined Ins(1,3,4,5)P4 is essential for dissecting soluble versus membrane-anchored PH domain signaling mechanisms.

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